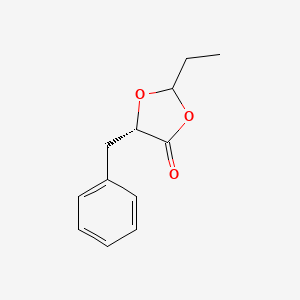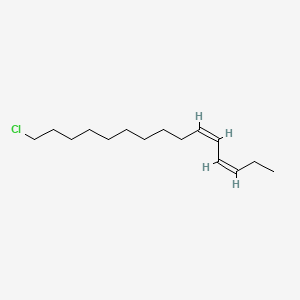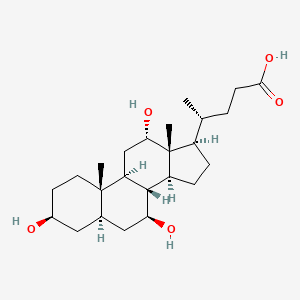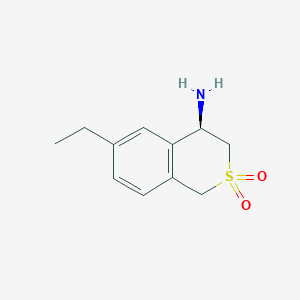
3-Hydroxy-2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde is an organic compound with the molecular formula C10H14O2 It is a derivative of cyclohexadiene and contains both hydroxyl and aldehyde functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde can be achieved through several methods. One common approach involves the catalytic dehydrogenation of β-cyclocitral or α-cyclogeranic acid using selenium dioxide . Another method includes the acid hydrolysis of picrocrocin, a bitter principle found in saffron .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
3-Hydroxy-2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Hydroxy-2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticonvulsant and anticancer properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 3-Hydroxy-2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an agonist at GABAA receptors, contributing to its anticonvulsant properties . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
相似化合物的比较
Similar Compounds
4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde: Similar structure but with an additional oxo group.
2,6,6-Trimethylcyclohexa-1,4-dienecarbaldehyde: Lacks the hydroxyl group.
Uniqueness
3-Hydroxy-2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde is unique due to its combination of hydroxyl and aldehyde functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
79406-08-9 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC 名称 |
3-hydroxy-2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-7-8(6-11)10(2,3)5-4-9(7)12/h4-6,9,12H,1-3H3 |
InChI 键 |
OUNYGIXTYVQPLW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C=CC1O)(C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13793843.png)
![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)

![1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13793861.png)

![[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13793880.png)




![2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester](/img/structure/B13793917.png)



